
1-(3-呋喃基)-1-乙醇
描述
1-(3-Furyl)-1-ethanol is a chemical compound that belongs to the class of furyl alcohols. These compounds are characterized by the presence of a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to an alkyl chain bearing a hydroxyl group. The specific structure of 1-(3-Furyl)-1-ethanol includes the furan ring attached at the third position to an ethanol group.
Synthesis Analysis
The synthesis of chiral tertiary 2-furyl alcohols, which are closely related to 1-(3-Furyl)-1-ethanol, has been achieved through enantioselective methods. One such method involves the addition of (2-furyl)AlEt2(THF) to aromatic ketones catalyzed by a titanium catalyst of (S)-BINOL. This process yields tertiary furyl alcohols with high enantioselectivities, ranging from 87-93% ee . Although this method is specific to 2-furyl alcohols, similar catalytic strategies could potentially be adapted for the synthesis of 1-(3-Furyl)-1-ethanol.
Molecular Structure Analysis
Chemical Reactions Analysis
The Paternò-Büchi reaction is a photochemical reaction that has been studied between aromatic carbonyl compounds and 3-furylmethanol derivatives, which are structurally similar to 1-(3-Furyl)-1-ethanol. This reaction proceeds with high regioselectivity, typically forming oxetanes at the hydroxyalkylated double bond of the furyl alcohol. When chiral 1-(3-furyl)alkanols are used, the reaction exhibits good to high stereoselectivity. The stereoselectivity observed with 1-(3-furyl)-benzyl alcohol, for instance, can be rationalized by considering the conformers of the reagent and the formation of a complex between the carbonyl compound and the hydroxyl group .
Physical and Chemical Properties Analysis
科学研究应用
1. Paternò-Büchi Reaction
- Summary of the Application : The Paternò-Büchi reaction involves the photochemical reaction between aromatic carbonyl compounds and 3-furylmethanol derivatives . This reaction is highly regioselective .
- Methods of Application : The reaction occurs with high regioselectivity. In most of the experiments, the formation of oxetanes occurs at the hydroxyalkylated double bond . With chiral 1-(3-furyl)alkanols, the reaction occurs with good-high stereoselectivity .
- Results or Outcomes : The reaction between aromatic carbonyl compounds and 3-furylmethanol derivatives occurs with high regioselectivity . In most of the experiments, the formation of oxetanes occurs at the hydroxyalkylated double bond .
2. Sustainable Synthesis of Novel 3-(2-Furyl)acrylic Acids
- Summary of the Application : This work reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, with potential applications as sustainable chemical building units .
- Methods of Application : The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions .
- Results or Outcomes : The renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives was successful, with potential applications as sustainable chemical building units .
3. Flavouring Additives
- Summary of the Application : Furfuryl and furan derivatives, including 1-(3-Furyl)-1-ethanol, are used as flavouring additives in the food industry .
- Methods of Application : These compounds are added to food products to enhance their flavor. The specific methods of application can vary depending on the type of food product .
- Results or Outcomes : The use of these flavouring additives can significantly enhance the taste of food products .
4. Chemical Catalysis
- Summary of the Application : 1-(3-Furyl)-1-ethanol is used in the sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis .
- Methods of Application : The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts. Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions .
- Results or Outcomes : The renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives was successful, with potential applications as sustainable chemical building units .
5. Flavourings for Animal Species
- Summary of the Application : Furfuryl and furan derivatives, including 1-(3-Furyl)-1-ethanol, are used as flavourings for all animal species .
- Methods of Application : These compounds are added to animal feed to enhance its flavor. The specific methods of application can vary depending on the type of animal and the specific feed formulation .
- Results or Outcomes : The use of these flavouring additives can significantly enhance the palatability of animal feed .
6. Synthesis of Novel 3-Furyl Coumarin Derivatives
- Summary of the Application : Efficient and facile synthesis of 3-furyl coumarin derivatives have been achieved by reaction of 4-chloro-3-formylcoumarin, secondary amines, dialkyl acetylenedicarboxylates and diversely substituted isocyanides using four component, one-pot reaction .
- Methods of Application : The synthesis involves the reaction of 4-chloro-3-formylcoumarin, secondary amines, dialkyl acetylenedicarboxylates and diversely substituted isocyanides .
- Results or Outcomes : The synthesis of 3-furyl coumarin derivatives was successful and these compounds have significant applications as anticoagulant, antibacterial, antihypertensive, anti-tubercular, antifungal, anticancer, HIV protease inhibition, Laser dyes and fluorescent dyes .
属性
IUPAC Name |
1-(furan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYCKQFLCOKZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397300 | |
| Record name | 1-(3-furyl)-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Furyl)-1-ethanol | |
CAS RN |
13129-26-5 | |
| Record name | α-Methyl-3-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13129-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-furyl)-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



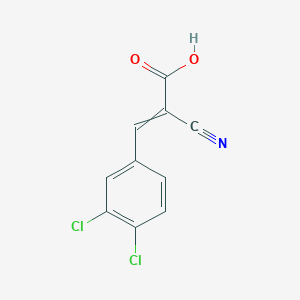
![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)
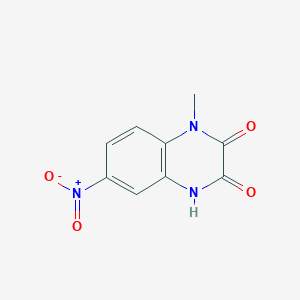



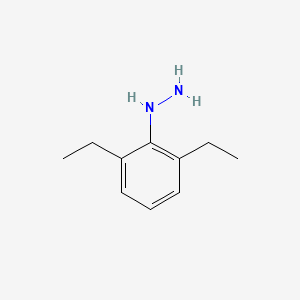
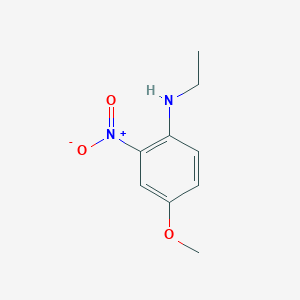
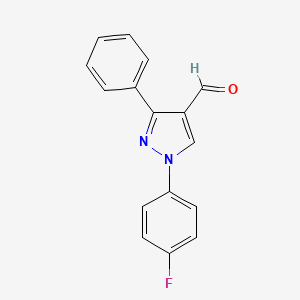
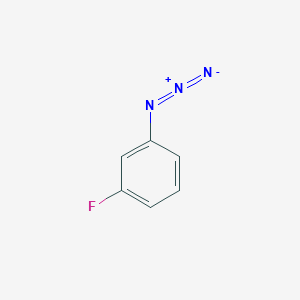
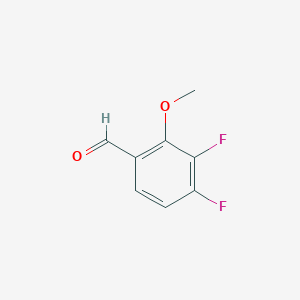


![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)